molecular formula C11H14ClNO3 B2940624 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 2460750-11-0

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B2940624
CAS No.: 2460750-11-0
M. Wt: 243.69
InChI Key: KMYIHMMNMIGGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of indenone derivatives This compound is characterized by the presence of amino and methoxy functional groups attached to the indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetic acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, it may act as an acetylcholinesterase inhibitor, increasing the levels of acetylcholine in the brain and improving cholinergic function . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-6-3-7-8(12)5-9(13)11(7)10(4-6)15-2;/h3-4,8H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIHMMNMIGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC2N)C(=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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